REACTION_SMILES
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[Br:1][CH2:2][c:3]1[n:4][c:5](-[c:8]2[c:9]([Cl:14])[cH:10][cH:11][cH:12][cH:13]2)[n:6][o:7]1.[C:15]([O-:16])(=[O:17])[O-:18].[C:21](=[O:22])([O-:23])[OH:24].[K+:19].[K+:20].[Na+:25].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:31]>>[CH2:2]([c:3]1[n:4][c:5](-[c:8]2[c:9]([Cl:14])[cH:10][cH:11][cH:12][cH:13]2)[n:6][o:7]1)[OH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1-c1noc(CBr)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
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|
Type
|
product
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Smiles
|
OCc1nc(-c2ccccc2Cl)no1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |